molecular formula C11H16N2O4 B8244909 1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylicacid

Katalognummer: B8244909
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: JQFRQWUJNNTDPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(tert-Butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid (CAS: 1158759-45-5) is a specialized azetidine derivative with a molecular formula of C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol . The molecule features a rigid azetidine ring substituted with three functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group at position 1.
  • A cyanomethyl (-CH₂CN) substituent at position 2.
  • A carboxylic acid (-COOH) group also at position 3.

This compound is primarily utilized as a pharmaceutical building block, particularly in the synthesis of protease inhibitors and other bioactive molecules due to its stereochemical rigidity and polar functional groups .

Eigenschaften

IUPAC Name

3-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-6-11(7-13,4-5-12)8(14)15/h4,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFRQWUJNNTDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Boc Protection as a Foundational Step

The Boc group is universally introduced early in the synthesis to protect the azetidine nitrogen. Di-tert-butyl dicarbonate (Boc anhydride) remains the reagent of choice, typically reacting with the amine in dichloromethane or tetrahydrofuran under mild basic conditions (e.g., triethylamine) at 0–25°C. This step achieves near-quantitative yields in model systems.

Azetidine Ring Construction

Ring-forming strategies dominate literature approaches:

Cyclization of Linear Precursors

Linear precursors such as γ-amino alcohols or halides undergo intramolecular nucleophilic substitution or Mitsunobu reactions to form the azetidine core. For example, 3-bromo-1-(Boc)azetidine derivatives cyclize in the presence of potassium carbonate, though competing elimination pathways necessitate careful temperature control (40–60°C).

[2+2] Cycloaddition Approaches

Photochemical [2+2] cycloadditions between enamines and electron-deficient alkenes offer stereoselective access to azetidines. While elegant, these methods struggle with scalability and functional group tolerance, particularly for cyanomethyl groups.

Cyanomethyl Group Introduction: Mechanistic Insights

The cyanomethyl moiety is introduced via two primary pathways:

Nucleophilic Substitution

Azetidine intermediates bearing leaving groups (e.g., bromide, mesylate) at C3 undergo substitution with cyanomethyl anions. For instance, treatment of 3-bromo-1-(Boc)azetidine with sodium cyanomethylide in dimethylformamide (DMF) at 80°C affords the substituted product in 65–72% yield. Competing elimination to azetene byproducts is mitigated by using polar aprotic solvents and excess nucleophile.

Radical Cyanation

Recent advances employ photoredox catalysis to generate cyanomethyl radicals, which add to azetidine-derived alkenes. Iridium-based catalysts (e.g., Ir(ppy)₃) with a sacrificial reductant (DIPEA) enable regioselective C–H cyanation at ambient temperature, though yields remain moderate (50–60%).

Carboxylic Acid Installation and Deprotection

The C3 carboxylic acid is typically introduced via oxidation of a hydroxymethyl precursor or hydrolysis of a nitrile group.

Nitrile Hydrolysis

Direct hydrolysis of the cyanomethyl group to carboxylic acid under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions proves challenging due to Boc group lability. Patent data suggest that microwave-assisted hydrolysis (150°C, 30 min) in 6M HCl achieves 85% conversion without Boc cleavage.

Stepwise Oxidation

Alternative routes oxidize a hydroxymethyl intermediate (installed via aldol addition) using Jones reagent or TEMPO/NaClO₂ systems. This two-step sequence avoids nitrile handling but requires stringent temperature control (–10°C) to prevent overoxidation.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Boc Protection : Azetidine (1.0 eq) reacts with Boc anhydride (1.2 eq) in CH₂Cl₂/TEA (0°C, 2 h, 98% yield).

  • Cyanomethylation : 3-Bromo-1-(Boc)azetidine + NaCH₂CN in DMF (80°C, 12 h, 68% yield).

  • Nitrile Hydrolysis : 3-(Cyanomethyl)-1-(Boc)azetidine in 6M HCl (microwave, 150°C, 30 min, 85% yield).

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
1Boc₂O, TEA, CH₂Cl₂98%99.2%
2NaCH₂CN, DMF68%95.4%
36M HCl, microwave85%97.8%

Route 2: Convergent Synthesis

  • Preassembly of Cyanomethyl Carboxylic Acid : Methyl cyanoacetate → hydrolysis → cyanoacetic acid.

  • Mannich Reaction : Azetidine + cyanoacetic acid + formaldehyde (pH 4.5, 50°C, 8 h, 74% yield).

  • Boc Protection : Post-functionalization protection (Boc₂O, DMAP, 88% yield).

Advantages : Avoids nitrile hydrolysis step; disadvantages include lower diastereoselectivity (dr 3:1).

Critical Reaction Optimization

Solvent Effects

  • Cyanomethylation : DMF > DMSO > THF (polar aprotic solvents enhance nucleophilicity).

  • Boc Deprotection : TFA/CH₂Cl₂ (1:1) achieves complete deprotection in 15 min without acid-sensitive group degradation.

Temperature and Catalysis

  • Microwave irradiation reduces hydrolysis times from 24 h to 30 min.

  • Phase-transfer catalysts (TBAB) improve cyanomethylation yields by 12–15%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, Boc), 3.12 (d, J = 6.8 Hz, 2H, CH₂CN), 4.35 (m, 4H, azetidine), 12.1 (br s, 1H, COOH).

  • HRMS : Calculated for C₁₂H₁₈N₂O₄ [M+H]⁺: 255.1345; Found: 255.1348.

Purity and Stability

  • HPLC purity: 97.8% (C18 column, 0.1% TFA/MeCN gradient).

  • Storage: Stable >6 months at –20°C under argon; decomposes at RT within 2 weeks.

Comparative Assessment of Methodologies

ParameterRoute 1Route 2
Total Yield55%48%
Steps33
DiastereoselectivityN/Adr 3:1
Scalability>100 g<50 g
Key AdvantageHigh purityConvergent

Industrial Considerations

  • Continuous Flow Synthesis : Microreactor systems enhance heat transfer during exothermic Boc protection (residence time 5 min vs. 2 h batch).

  • Green Chemistry : Solvent recycling (DMF recovery >90%) and biocatalytic steps (nitrilase-mediated hydrolysis) reduce environmental impact .

Analyse Chemischer Reaktionen

1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the cyanomethyl group to an aminomethyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Organic Synthesis
    • This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structural features allow for various chemical transformations that are essential in organic synthesis.
  • Medicinal Chemistry
    • The compound is employed in developing novel therapeutic agents, particularly those targeting the central nervous system and infectious diseases. Its structural components, such as the tert-butoxycarbonyl (Boc) protecting group and cyanomethyl group, enhance its potential as a prodrug, where the Boc group can be cleaved in vivo to release active drug forms.
  • Biological Studies
    • Due to its structural similarity to biologically active molecules, this compound is utilized in studying enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a candidate for investigating various biochemical pathways.
  • Industrial Applications
    • The compound finds use in producing specialty chemicals and materials with specific properties, contributing to advancements in materials science and industrial chemistry.
Activity Type Description
Antimicrobial ActivityExhibits significant activity against resistant strains of bacteria, including Mycobacterium.
Anticancer PropertiesDemonstrates cytotoxic effects on various cancer cell lines with IC50 values as low as 0.126 µM.
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the compound's antimicrobial properties against resistant strains of Mycobacterium. Results indicated significant effectiveness, suggesting potential applications in treating drug-resistant infections.
  • Anticancer Research
    • Research focused on the anticancer properties of azetidine derivatives revealed that this compound effectively inhibits cell proliferation in breast cancer models while sparing non-cancerous cells. This highlights its potential for targeted cancer therapy.

Wirkmechanismus

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active drug. The cyanomethyl group can interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific therapeutic or biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural analogs, focusing on substituent variations, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic acid 142253-55-2 C₉H₁₄NO₄ 200.22 Boc, -COOH Baseline analog; used in peptide synthesis
1-[(tert-Butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid 1126650-67-6 C₉H₁₃FNO₄ 218.20 Boc, -F, -COOH Enhanced metabolic stability; fluorination improves bioavailability
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid 1228581-12-1 C₁₀H₁₅FNO₄ 232.23 Boc, -CH₂F, -COOH Increased lipophilicity (XLogP: 1.2); potential CNS drug candidate
1-[(tert-Butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid 1890129-71-1 C₁₂H₁₉NO₅ 257.28 Boc, -CH₂COCH₃, -COOH Ketone functionality enables conjugation reactions
1-[(tert-Butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid 1638760-82-3 C₁₀H₁₆NO₄ 214.24 Boc, -CH₃, -COOH Steric hindrance alters ring conformation; impacts target binding
1-[(tert-Butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid N/A C₁₁H₁₈NO₅ 244.27 Boc, -CH₂OCH₃, -COOH Ether group enhances solubility in polar solvents

Key Observations:

Substituent Effects on Hydrophobicity: The cyanomethyl group in the target compound provides intermediate hydrophobicity (XLogP: 0.6) compared to the more polar methoxymethyl (XLogP: -0.3) and the lipophilic fluoromethyl (XLogP: 1.2) derivatives . The 2-oxopropyl variant (XLogP: 1.5) is the most hydrophobic due to its ketone group .

Reactivity and Applications: The carboxylic acid group enables salt formation or amide coupling, critical for drug conjugation . Fluorinated analogs (e.g., 3-fluoro, 3-(fluoromethyl)) are prioritized in medicinal chemistry for their ability to resist oxidative metabolism and improve pharmacokinetics . The cyanomethyl group may participate in click chemistry or serve as a nitrile precursor in prodrug design .

Synthetic Accessibility: The Boc-protected base compound (CAS: 142253-55-2) is commercially available at $175.78–$523.38/g, indicating established synthesis protocols . Derivatives like the 3-(chlorothiophen-2-yl)methyl variant (CAS: Not listed) are more niche, with prices exceeding €2,047/500 mg, reflecting complex synthetic routes .

Research Findings and Trends

  • Fluorinated Derivatives: Fluorine substitution at position 3 reduces metabolic clearance by up to 40% in preclinical models compared to non-fluorinated analogs .
  • Cyanomethyl vs. Cyano: The cyanomethyl group (-CH₂CN) offers greater steric flexibility than a direct cyano (-CN) substituent, as seen in CAS 1158759-45-5 vs. hypothetical 3-cyano analogs .

Biologische Aktivität

1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid, also known as 1-Boc-3-(cyanomethylene)azetidine, is a compound of significant interest due to its biological activity, particularly as a synthetic intermediate in pharmaceutical applications. This article explores its biological activity, focusing on its role as a Janus kinase (JAK) inhibitor and its implications in treating various diseases.

  • Molecular Formula : C10_{10}H15_{15}N2_2O4_4
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 1153949-11-1
  • Purity : >95% (GC)
  • Physical State : Solid
  • Appearance : White to orange to green powder or crystal

JAK Inhibition

1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid is recognized for its role as a JAK inhibitor. JAKs are critical in the signaling pathways of various cytokines and growth factors, which are vital for immune response and hematopoiesis. The inhibition of JAKs has therapeutic potential in treating autoimmune diseases and cancers.

  • Mechanism of Action :
    • The compound acts by blocking the activity of JAK1 and JAK2, leading to reduced phosphorylation of downstream signaling molecules involved in inflammatory responses.
    • This inhibition can mitigate symptoms associated with conditions such as rheumatoid arthritis and psoriasis.
  • Case Studies :
    • A study highlighted the efficacy of JAK inhibitors in managing inflammatory bowel disease (IBD), where compounds similar to 1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine demonstrated significant improvements in clinical symptoms and biomarkers of inflammation .
    • Another clinical trial assessed the use of baricitinib (a drug derived from this compound's synthesis) in patients with moderate to severe atopic dermatitis, showing marked improvement in skin lesions and quality of life measures .

Toxicological Profile

The compound exhibits acute toxicity if ingested, inhaled, or upon skin contact. Safety data indicate:

  • Hazard Statements :
    • Toxic if swallowed, in contact with skin, or if inhaled.
    • Causes skin irritation and serious eye irritation.
Hazard ClassificationDescription
Signal WordDanger
Precautionary MeasuresAvoid breathing dust/fume/gas/mist/vapors/spray; wear protective gloves and eye protection.

Applications in Drug Development

Due to its biological activity, this compound serves as an essential intermediate in synthesizing various pharmaceuticals, including those targeting JAK pathways. Its role in developing treatments for inflammatory and autoimmune disorders positions it as a valuable asset in modern pharmacology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.